Glycyrrhetic acid 3-O-b-D-glucuronide
Glycyrrhetic acid 3-O-b-D-glucuronide
Monoglucuronylglycyrrhetinic acid, also known as glycyrrhetic acid-3-O-glucuronide or MGGR, belongs to the class of organic compounds known as triterpene saponins. These are glycosylated derivatives of triterpene sapogenins. The sapogenin moiety backbone is usually based on the oleanane, ursane, taraxastane, bauerane, lanostane, lupeol, lupane, dammarane, cycloartane, friedelane, hopane, 9b, 19-cyclo-lanostane, cycloartane, or cycloartanol skeleton. Monoglucuronylglycyrrhetinic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, monoglucuronylglycyrrhetinic acid is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
34096-83-8
VCID:
VC0191351
InChI:
InChI=1S/C36H54O10/c1-31(2)21-8-11-36(7)27(34(21,5)10-9-22(31)45-29-25(40)23(38)24(39)26(46-29)28(41)42)20(37)16-18-19-17-33(4,30(43)44)13-12-32(19,3)14-15-35(18,36)6/h16,19,21-27,29,38-40H,8-15,17H2,1-7H3,(H,41,42)(H,43,44)
SMILES:
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)O)C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C
Molecular Formula:
C36H54O10
Molecular Weight:
646.8 g/mol
Glycyrrhetic acid 3-O-b-D-glucuronide
CAS No.: 34096-83-8
Natural Products
VCID: VC0191351
Molecular Formula: C36H54O10
Molecular Weight: 646.8 g/mol
CAS No. | 34096-83-8 |
---|---|
Product Name | Glycyrrhetic acid 3-O-b-D-glucuronide |
Molecular Formula | C36H54O10 |
Molecular Weight | 646.8 g/mol |
IUPAC Name | 6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Standard InChI | InChI=1S/C36H54O10/c1-31(2)21-8-11-36(7)27(34(21,5)10-9-22(31)45-29-25(40)23(38)24(39)26(46-29)28(41)42)20(37)16-18-19-17-33(4,30(43)44)13-12-32(19,3)14-15-35(18,36)6/h16,19,21-27,29,38-40H,8-15,17H2,1-7H3,(H,41,42)(H,43,44) |
Standard InChIKey | HLDYLAJAWSKPFZ-UHFFFAOYSA-N |
Isomeric SMILES | C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C)(C)C(=O)O |
SMILES | CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)O)C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C |
Canonical SMILES | CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)O)C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C |
Description | Monoglucuronylglycyrrhetinic acid, also known as glycyrrhetic acid-3-O-glucuronide or MGGR, belongs to the class of organic compounds known as triterpene saponins. These are glycosylated derivatives of triterpene sapogenins. The sapogenin moiety backbone is usually based on the oleanane, ursane, taraxastane, bauerane, lanostane, lupeol, lupane, dammarane, cycloartane, friedelane, hopane, 9b, 19-cyclo-lanostane, cycloartane, or cycloartanol skeleton. Monoglucuronylglycyrrhetinic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, monoglucuronylglycyrrhetinic acid is primarily located in the membrane (predicted from logP) and cytoplasm. |
Synonyms | 1-(18 beta-glycyrrhet-3-yl)glucopyranuronic acid 3-(monoglucuron-1'-yl)-18-glycyrrhetic acid 3-MGA 3-monoglucuronyl-glycyrrhetinic acid 3beta-D-(monoglucuronyl)-18beta-glycyrrhetinic acid glycyrrhetic acid 3-O-beta-D-monoglucuronide glycyrrhetic acid-3-O-glucuronide glycyrrhetyl 3-monoglucuronide |
PubChem Compound | 14312747 |
Last Modified | Dec 23 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume